5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazoline ring: This can be achieved by reacting a phenyl-substituted nitrile with an appropriate amino alcohol under acidic conditions.
Attachment of the oxazoline ring to the pyridazinone core: This step involves the reaction of the oxazoline intermediate with a pyridazinone derivative under basic conditions.
Introduction of the dimethylamino group: This can be done by reacting the intermediate with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the oxazoline ring or the dimethylamino group.
Reduction: Reduction reactions may target the pyridazinone core or the oxazoline ring.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one
- 5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-4-one
- 5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19(2)13-8-16(21)20(17-10-13)11-14-9-15(18-22-14)12-6-4-3-5-7-12/h3-8,10,14H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPBUXMKKOKYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC2CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.